molecular formula C20H34O B1663936 Kauran-13-OL CAS No. 5749-44-0

Kauran-13-OL

Cat. No. B1663936
CAS RN: 5749-44-0
M. Wt: 290.5 g/mol
InChI Key: YGTSTEIKPUXITK-AENSMRSESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-Hydroxystevane exhibits an inhibitory action on oxidative phosphorylation without any uncoupling effects.

Scientific Research Applications

Chemical Properties and Derivatives

Kauran-13-OL, a compound derived from the terpenoid class, has been a subject of chemical research. Notable work includes the reduction of 13β-kaur-16-en-15-one to produce various derivatives, including the 1,4-reduction product (Macmillan & Walker, 1972). Additionally, the nuclear magnetic resonance properties of ent-kauran- and 13β-kauran-15-ols have been explored to understand their chemical structures and behaviors (Macmillan & Walker, 1972).

Biological Activities and Applications

Kauran-13-OL and its derivatives have shown a range of biological activities. A study identified ent-16 beta, 17-dihydroxykauran-19-oic acid as an anti-HIV principle (Wu et al., 1996). Another research found new ent-kaurane diterpenoids with anti-platelet aggregation activity, highlighting their potential therapeutic applications (Yang et al., 2002).

Potential in Cancer Research

Kauran-13-OL derivatives have also been investigated for their potential anticancer activity. A study on kaurane-type diterpenes from Parinari sprucei showed that some compounds exhibited cytotoxic activity against cancer cell lines (Braca et al., 2004). Another research highlighted the inhibition of NF-κB by a kaurane diterpene, kamebakaurin, suggesting its potential in cancer and inflammation treatment (Lee et al., 2002).

Neuroprotective Effects

Kauran-13-OL related compounds have shown neuroprotective effects. A study on Fritillaria ebeiensis revealed that kaurane diterpenes exhibited neuroprotective effects against MPP+-induced neuronal cell death (Xu et al., 2011).

Chemical Structure Analysis

Research on the complexation of hydroxylated ent-kaurane diterpenoids with boric acid has been conducted to aid the assignment of the 13C NMR spectra of these compounds, enhancing our understanding of their chemical structures (Fernandez-Gadea et al., 1984).

properties

CAS RN

5749-44-0

Product Name

Kauran-13-OL

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

(1R,4R,9R,10R,13S,14S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecan-13-ol

InChI

InChI=1S/C20H34O/c1-14-12-19-10-6-15-17(2,3)8-5-9-18(15,4)16(19)7-11-20(14,21)13-19/h14-16,21H,5-13H2,1-4H3/t14-,15+,16-,18+,19+,20-/m0/s1

InChI Key

YGTSTEIKPUXITK-AENSMRSESA-N

Isomeric SMILES

C[C@H]1C[C@@]23CC[C@H]4[C@]([C@@H]2CC[C@@]1(C3)O)(CCCC4(C)C)C

SMILES

CC1CC23CCC4C(CCCC4(C2CCC1(C3)O)C)(C)C

Canonical SMILES

CC1CC23CCC4C(CCCC4(C2CCC1(C3)O)C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Kauran-13-ol; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kauran-13-OL
Reactant of Route 2
Kauran-13-OL
Reactant of Route 3
Kauran-13-OL
Reactant of Route 4
Kauran-13-OL
Reactant of Route 5
Kauran-13-OL
Reactant of Route 6
Kauran-13-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.